molecular formula C7H11ClN2O B2629135 (4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol CAS No. 2101201-01-6

(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol

Cat. No. B2629135
CAS RN: 2101201-01-6
M. Wt: 174.63
InChI Key: NRUYVWIFGBEKBH-UHFFFAOYSA-N
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Description

“(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H11ClN2O and a molecular weight of 174.63 . It is a derivative of 1H-Pyrazole-3-methanol .


Molecular Structure Analysis

The molecular structure of “(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol” consists of a pyrazole ring attached to a propyl group and a methanol group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol” are not detailed in the sources retrieved. The compound has a molecular weight of 174.63 , but other properties such as melting point, boiling point, solubility, and stability would need further investigation.

Mechanism of Action

The mechanism of action of “(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol” is not specified in the sources retrieved. Pyrazole derivatives are known to show a broad range of biological activities , but the specific activities of this compound would need further investigation.

Future Directions

The future directions for research on “(4-Chloro-1-propyl-1H-pyrazol-3-yl)methanol” are not specified in the sources retrieved. Given the wide range of applications of pyrazole derivatives , this compound could potentially be explored in various fields such as medicinal chemistry, drug discovery, and agrochemistry.

properties

IUPAC Name

(4-chloro-1-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUYVWIFGBEKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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